ethyl 7-butyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 7-butyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-butyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the triazatricyclo core, followed by the introduction of the furan-2-carbonylimino group and the butyl side chain. The final step involves esterification to form the ethyl carboxylate group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-butyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Ethyl 7-butyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a candidate for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of ethyl 7-butyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(furan-2-carbonylimino)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Ethyl 6-(furan-2-carbonylimino)-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Uniqueness
Ethyl 7-butyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its specific substitution pattern and the presence of the butyl side chain
Properties
Molecular Formula |
C23H22N4O5 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
ethyl 7-butyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C23H22N4O5/c1-3-5-11-27-19-15(22(29)26-12-7-6-10-18(26)24-19)14-16(23(30)31-4-2)20(27)25-21(28)17-9-8-13-32-17/h6-10,12-14H,3-5,11H2,1-2H3 |
InChI Key |
IIEOHBPTRLRILF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=NC(=O)C3=CC=CO3)C(=O)OCC)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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